4-Methoxyisoquinoline-1-carbonitrile
Description
4-Methoxyisoquinoline-1-carbonitrile is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a methoxy (-OCH₃) group at the 4-position and a carbonitrile (-CN) group at the 1-position. Isoquinoline derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their electron-deficient aromatic systems and reactivity .
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
4-methoxyisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-11-7-13-10(6-12)8-4-2-3-5-9(8)11/h2-5,7H,1H3 |
InChI Key |
PUGSQFQRCCSZGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C2=CC=CC=C21)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyisoquinoline-1-carbonitrile typically involves the functionalization of isoquinoline derivatives. One common method includes the reaction of 4-methoxyisoquinoline with cyanogen bromide under basic conditions to introduce the nitrile group at the 1-position. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 4-Methoxyisoquinoline-1-carbonitrile are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyisoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Formylisoquinoline-1-carbonitrile.
Reduction: 4-Methoxyisoquinoline-1-amine.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxyisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Methoxyisoquinoline-1-carbonitrile is not fully understood. its biological activity is thought to be related to its ability to interact with various molecular targets, including enzymes and receptors. The nitrile group can form hydrogen bonds with active sites of enzymes, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Methoxyisoquinoline-1-carbonitrile with structurally related compounds based on substituent effects, synthesis, and applications.
Key Findings:
Substituent Effects on Reactivity and Properties Electron-Withdrawing vs. Electron-Donating Groups: Halogenated analogs (Cl, Br) exhibit electron-withdrawing effects, enhancing electrophilic substitution reactivity. In contrast, the methoxy group in 4-Methoxyisoquinoline-1-carbonitrile is electron-donating, which may reduce electrophilicity but improve solubility in polar solvents . Molecular Weight and Stability: Bromine substitution increases molecular weight (233.06 vs. Methoxy-substituted compounds are generally less dense but may exhibit higher oxidative stability .
Synthesis and Yield
- The 4-chloro derivative is synthesized with a 70% yield via optimized routes, suggesting that methoxy analogs might require milder conditions due to reduced leaving-group ability of -OCH₃ .
- Brominated analogs demand stringent safety protocols (e.g., H302: harmful if swallowed) due to higher toxicity .
Applications
- Pharmaceutical Intermediates : Chloro and bromo derivatives are key precursors in drug discovery, particularly for kinase inhibitors and antimicrobial agents. Methoxy derivatives may serve as scaffolds for CNS-targeting drugs due to improved blood-brain barrier penetration .
- Materials Science : The carbonitrile group enables participation in click chemistry and coordination complexes, useful in polymer and catalyst design .
Safety and Handling
- Halogenated compounds require careful handling (e.g., PPE, ventilation) due to health hazards (H315: skin irritation). Methoxy derivatives are likely less hazardous but may still require standard organic compound precautions .
Biological Activity
4-Methoxyisoquinoline-1-carbonitrile is a compound of interest due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
4-Methoxyisoquinoline-1-carbonitrile belongs to the isoquinoline family, characterized by a methoxy group and a carbonitrile functional group. Its structure contributes to its biological properties, influencing interactions with various biological targets.
Biological Activities
1. Antimicrobial Activity
Research indicates that 4-Methoxyisoquinoline-1-carbonitrile exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.
2. Anticancer Properties
The compound has demonstrated promising anticancer activity in several studies. Notably, it has been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. In vitro studies have shown that 4-Methoxyisoquinoline-1-carbonitrile can reduce cell viability in cancer cell lines such as MCF7 and MDA-MB-231, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 39.70 | Caspase activation |
| MDA-MB-231 | Varies | Cell cycle arrest and apoptosis induction |
3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of 4-Methoxyisoquinoline-1-carbonitrile. It appears to inhibit glycogen synthase kinase 3β (GSK3β) and activate nuclear factor erythroid-derived 2-like 2 (Nrf2), both key players in neurodegenerative diseases.
Case Studies
Case Study 1: Anticancer Activity
A study conducted by Gameiro et al. (2017) evaluated the effects of 4-Methoxyisoquinoline-1-carbonitrile on various cancer cell lines. The results indicated a significant reduction in cell viability, with a detailed analysis revealing that the compound's action is mediated through caspase-dependent pathways.
Case Study 2: Neuroprotection
In a neuroprotection study, researchers assessed the compound's ability to mitigate oxidative stress in neuronal cells. The findings suggested that treatment with 4-Methoxyisoquinoline-1-carbonitrile led to a marked increase in cell survival rates under oxidative stress conditions, attributed to its role in upregulating antioxidant responses.
Structure-Activity Relationship (SAR)
The biological activity of 4-Methoxyisoquinoline-1-carbonitrile can be influenced by modifications to its chemical structure. Studies exploring SAR have indicated that substituents on the isoquinoline ring can enhance or diminish its biological effects. Electron-withdrawing groups generally improve potency against microbial targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
